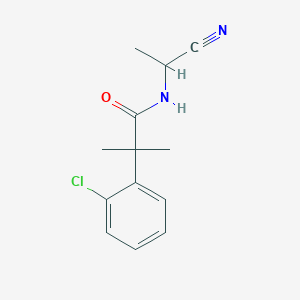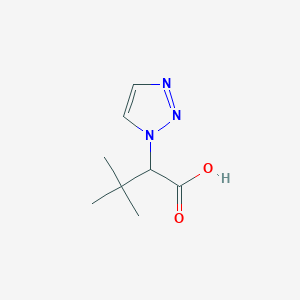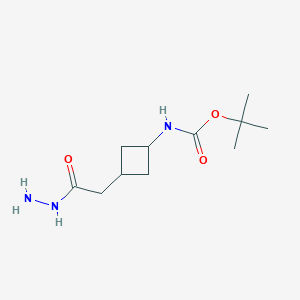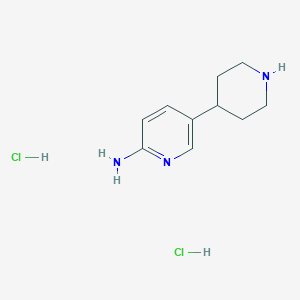
2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide, also known as CEP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide binds to the active site of HDAC6 and prevents the deacetylation of α-tubulin, a protein involved in cell motility. This leads to the accumulation of acetylated α-tubulin, which in turn affects various cellular processes such as cell division, migration, and signaling.
Biochemical and Physiological Effects:
Apart from its inhibitory effect on HDAC6, 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has been found to have various other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has also been found to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide in scientific research has various advantages such as its high potency, selectivity, and low toxicity. However, there are also limitations such as its poor solubility in aqueous solutions, which can lead to difficulties in its administration and delivery.
Zukünftige Richtungen
There are various future directions for the use of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide in scientific research. One of the areas of interest is the development of novel HDAC6 inhibitors based on the structure of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide. Another direction is the investigation of the potential of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide in combination with other drugs for the treatment of various diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide and its effects on various cellular processes.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide is a chemical compound that has been widely used in scientific research due to its inhibitory effect on HDAC6. Its various biochemical and physiological effects make it a promising candidate for the development of novel therapeutics for various diseases. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide involves the reaction of 2-chlorobenzoyl chloride with N-(1-cyanoethyl)-2-methylpropan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has been extensively used in scientific research due to its ability to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in various cellular processes such as protein degradation, cell motility, and immune response. Inhibition of HDAC6 by 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has been found to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9(8-15)16-12(17)13(2,3)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUNIRRMMJSUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)(C)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)
![2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2583961.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2583962.png)





![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)
![5-(4-Benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2583977.png)

![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)
![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)